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These application notes provide a detailed overview of the procedural steps for various

coronary artery bifurcation stenting techniques. The information is intended to guide

researchers and professionals in understanding the current methodologies and clinical

outcomes associated with these complex interventions.

Introduction
Coronary bifurcation lesions, occurring at the junction of a main vessel and a side branch,

represent a challenging subset in interventional cardiology. The optimal treatment strategy aims

to restore vessel patency, ensure adequate side branch preservation, and minimize the risk of

adverse events. The choice of technique depends on several factors, including the bifurcation

angle, lesion complexity, and the size and importance of the side branch. The two primary

strategies are a provisional one-stent approach and a planned two-stent approach.

Quantitative Data Summary
The following tables summarize the clinical outcomes of different bifurcation stenting

techniques from key clinical trials.

Table 1: Provisional Stenting vs. Two-Stent Techniques (General Comparison)
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Outcome
Provisional
Stenting

Two-Stent
Techniques

Trial/Study Follow-up

MACE 17.3%
10.3% (DK

Crush)

DKCRUSH-II[1]

[2]
12 months

TLF 11.4% 6.1% (Two-Stent) DEFINITION II[3] 12 months

TLF 16.0%
10.4% (Two-

Stent)
DEFINITION II[4] 3 years

MACE 18.4% 23.7% (Culotte) EBC TWO[5][6] 5 years

MACE 14.7%

17.7%

(Systematic Dual

Stent)

EBC MAIN[7] 12 months

MACE 23.5%

29.5%

(Systematic Dual

Stent)

EBC MAIN[8] 3 years

MACE: Major Adverse Cardiac Events; TLF: Target Lesion Failure

Table 2: DK Crush vs. Provisional Stenting for Left Main Bifurcation Lesions (DKCRUSH-V

Trial)

Outcome
Provisional
Stenting

DK Crush Follow-up

TLF 10.7% 5.0% 12 months[9]

TLF 16.9% 8.3% 3 years[10][11][12]

Target Vessel MI 5.8% 1.7% 3 years[11][12]

TLR 10.3% 5.0% 3 years[11][12]

Stent Thrombosis

(Definite/Probable)
4.1% 0.4% 3 years[11][12]

TLF: Target Lesion Failure; MI: Myocardial Infarction; TLR: Target Lesion Revascularization
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Table 3: T-and-Protrusion (TAP) Stenting Outcomes (Observational Studies)

Outcome Rate Study Follow-up

MACE 13.3%
Parvathareddy et al.

[13]
1 year

TVR 6.66%
Parvathareddy et al.

[13]
1 year

Binary Restenosis 6.66%
Parvathareddy et al.

[13]
1 year

TVF 11%

T-and-protrusion

technique (TAP) for

coronary bifurcation

stenting: our

experience[14]

6 months

MACE: Major Adverse Cardiac Events; TVR: Target Vessel Revascularization; TVF: Target

Vessel Failure

Experimental Protocols and Methodologies
Provisional Stenting Strategy
The provisional approach is the most common strategy for bifurcation lesions, aiming to stent

only the main vessel (MV) while preserving the side branch (SB). A second stent is implanted in

the SB only if the result after MV stenting is suboptimal.

Protocol:

Guidewire Placement: Insert guidewires into both the MV and SB.

Lesion Preparation: Perform balloon angioplasty (predilatation) of the MV lesion.

Predilatation of the SB is generally avoided unless there is severe stenosis at the ostium.

Main Vessel Stenting: Deploy a stent in the MV, covering the bifurcation lesion. The stent

should be sized according to the distal MV reference diameter.
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Proximal Optimization Technique (POT): Perform post-dilatation of the proximal segment of

the MV stent with a larger, non-compliant balloon to ensure good apposition and facilitate

potential SB access.

Side Branch Assessment: Assess the SB for any compromise (e.g., severe stenosis,

dissection). If the SB is compromised, proceed with further intervention.

Rewiring and Kissing Balloon Inflation (if necessary): If the SB requires intervention, rewire

the SB through the MV stent struts. Perform kissing balloon inflation with balloons in both the

MV and SB to open the SB ostium.

Side Branch Stenting (if necessary): If kissing balloon inflation does not yield a satisfactory

result, a second stent can be deployed in the SB using techniques like T-stenting, TAP, or

Culotte.

Preparation Main Vessel Stenting Side Branch Assessment Side Branch Intervention (if needed)

Wire MV and SB Predilate MV Stent MV Proximal Optimization
Technique (POT) SB Compromised? Rewire SBYes

Final Angiographic
ResultNo

Kissing Balloon
Inflation

Stent SB
(T, TAP, Culotte)

Click to download full resolution via product page

Provisional Stenting Workflow

Double Kissing (DK) Crush Technique
The DK Crush technique is a two-stent strategy often employed for complex bifurcation lesions,

particularly those with significant disease in a large side branch.

Protocol:

Guidewire Placement and Predilatation: Wire both the MV and SB. Perform predilatation of

both vessels.
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Side Branch Stent Deployment: Deploy a stent in the SB with minimal protrusion (1-2 mm)

into the MV.

First Crush: Inflate a balloon in the MV to crush the protruding portion of the SB stent against

the MV wall.

First Kissing Balloon Inflation: Rewire the SB through the crushed stent struts. Perform the

first kissing balloon inflation with balloons in both the MV and SB.

Main Vessel Stent Deployment: Deploy a stent in the MV.

Proximal Optimization Technique (POT): Perform POT on the MV stent.

Second Kissing Balloon Inflation: Rewire the SB again. Perform the second and final kissing

balloon inflation.

Final POT: A final POT is often performed to optimize the proximal MV stent segment.

Preparation Side Branch Stenting Main Vessel Stenting

Wire and Predilate
MV and SB

Deploy SB Stent
(protruding into MV)

Crush SB Stent
with MV Balloon

First Kissing
Balloon Inflation Deploy MV Stent POT of MV Stent Second Kissing

Balloon Inflation Final POT Final Angiographic
Result

Click to download full resolution via product page

DK Crush Technique Workflow

Culotte Stenting Technique
The Culotte technique is another two-stent strategy suitable for bifurcations where the MV and

SB have similar diameters.

Protocol:

Guidewire Placement and Predilatation: Wire and predilate both the MV and SB.
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First Stent Deployment: Deploy the first stent in the more angulated or difficult-to-access

branch (often the SB).

Rewiring: Rewire the other branch (MV) through the struts of the first stent.

Strut Dilation: Dilate the struts of the first stent towards the unstented branch with a balloon.

Second Stent Deployment: Deploy the second stent in the remaining branch, extending into

the main vessel, creating a "culotte" (pants) configuration.

Proximal Optimization Technique (POT): Perform POT on the proximal common vessel

segment.

Final Kissing Balloon Inflation: Perform a final kissing balloon inflation.

Preparation First Stent Second Stent

Wire and Predilate
MV and SB

Deploy Stent in
More Angulated Branch Rewire Second Branch Dilate Struts Deploy Second Stent POT Final Kissing

Balloon Inflation
Final Angiographic

Result

Click to download full resolution via product page

Culotte Stenting Workflow

T-and-Protrusion (TAP) Stenting Technique
The TAP technique is often used as a bailout strategy in provisional stenting when the SB

requires stenting. It can also be a planned two-stent approach.

Protocol:

Main Vessel Stenting: This technique typically follows MV stenting in a provisional approach.

Side Branch Access: Wire and dilate the SB through the MV stent struts.

Stent and Balloon Positioning: Position a stent in the SB and a balloon in the MV. The SB

stent should protrude slightly into the MV.
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Simultaneous Deployment: Inflate the SB stent, followed by the inflation of the MV balloon.

Final Kissing Balloon Inflation: A final kissing balloon inflation is performed to ensure optimal

stent apposition and a widely patent bifurcation.

Preparation (Post-MV Stent) TAP Procedure

Main Vessel Stented
(Provisional Approach)

Wire and Dilate SB
Through MV Stent

Position SB Stent
and MV Balloon

Deploy SB Stent,
then Inflate MV Balloon

Final Kissing
Balloon Inflation

Final Angiographic
Result

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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